1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Overview
Description
The closest compound I found is “1-Aminopyrrolidine” which is a technical grade compound with the empirical formula C4H10N2 · HCl . It’s also known as “1-(3-aminopropyl)pyrrolidine” and has a molecular weight of 122.60 .
Synthesis Analysis
The synthesis of a similar compound, N-(3-aminopropyl)methacrylamide hydrochloride (APMH), involves a surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide . Another method involves taking propane diamine and methacrylic chloride as reactants, using ethyl acetate as a reaction medium, reacting in the presence of Boc amino, and then removing Boc .
Chemical Reactions Analysis
A related compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Physical and Chemical Properties Analysis
The closest compound I found is “1-Aminopyrrolidine” which is a technical grade compound that exists in solid form .
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including structures similar to 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, have been studied for their corrosion inhibitory effects. These compounds demonstrate significant protection efficiency against mild steel corrosion in acidic media by adsorbing onto the steel surface and forming insoluble complexes with ferrous species. The efficiency of corrosion inhibition increases with the increase in the number of benzimidazole segments within the molecules (Tang et al., 2013).
Polymer Stabilization
Amino-compounds, including those related to this compound, have been utilized in the synthesis of compounds serving as thermostabilizers for polymers like polypropylene. The process involves the transformation of amino-compounds to their hydrochloride salts, demonstrating the versatility and utility of such compounds in enhancing polymer stability (Aghamali̇yev et al., 2018).
Antimicrobial Activity
New pyridine derivatives synthesized using amino substituted benzothiazoles, which share a core structural similarity to this compound, have been evaluated for their antimicrobial properties. These studies demonstrate the potential of benzimidazole-related compounds in serving as bases for developing new antimicrobial agents (Patel & Agravat, 2007).
Analytical Chemistry Applications
Derivatives of benzimidazole, akin to this compound, have been explored for their use in analytical chemistry, particularly in the determination of amines in complex mixtures. These compounds facilitate sensitive and selective detection methods, underscoring the chemical utility of benzimidazole derivatives in analytical applications (You et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
3-(3-aminopropyl)-1H-benzimidazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14;/h1-2,4-5H,3,6-7,11H2,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBSVLTKMBNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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